5-Aminofluorescein: A Technical Guide to Chemical Properties and Solubility
5-Aminofluorescein: A Technical Guide to Chemical Properties and Solubility
This document provides a comprehensive overview of the chemical properties and solubility of 5-Aminofluorescein (5-AF), a widely used fluorescent marker. It is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who utilize fluorescent probes in their work. 5-AF, an amine-containing derivative of fluorescein, is a versatile molecule for conjugation and labeling.
Core Chemical Properties
5-Aminofluorescein is a synthetic organic compound that appears as an orange to dark red-brown powder.[1] Its fundamental chemical and physical properties are summarized below. It is important to note that there are some discrepancies in reported values for melting and boiling points across different suppliers, which may be attributable to different experimental conditions or isomeric purity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.32 g/mol (or Da) | |
| Appearance | Orange to red-brown solid powder | |
| Melting Point | 223 °C (decomposes) or 347.32 °C | |
| Boiling Point | 695.30 °C or 481.89 °C (rough estimate) | |
| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
| CAS Number | 3326-34-9 |
Spectroscopic Properties
The fluorescence of 5-Aminofluorescein is its most critical property for its applications as a biological marker. The excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser.
| Spectroscopic Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 490 - 496 nm | |
| Emission Maximum (λem) | 515 - 535 nm |
Solubility Profile
The solubility of 5-Aminofluorescein is a key consideration for its use in biological buffers and for conjugation reactions. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | |
| 5 mg/mL | ||
| Methanol (MeOH) | 10 mg/mL | |
| 5 mg/mL (forms a clear dark yellow to orange solution) | ||
| Dimethylformamide (DMF) | 5 mg/mL | |
| Acetone | Soluble | |
| Water | Partly soluble |
Experimental Protocols
Detailed experimental procedures for the characterization of 5-Aminofluorescein are outlined below. These represent general methodologies standard in chemical and biochemical laboratories.
Determination of Solubility
This protocol describes a general method for determining the solubility of a compound like 5-Aminofluorescein in various solvents.
Objective: To determine the concentration at which 5-Aminofluorescein fully dissolves in a given solvent at room temperature.
Materials:
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5-Aminofluorescein powder
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Selected solvents (e.g., DMSO, Methanol, Water)
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Vortex mixer
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Calibrated analytical balance
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Glass vials or test tubes
Procedure:
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Preparation of Stock: Weigh a precise amount of 5-Aminofluorescein (e.g., 10 mg) and add it to a glass vial.
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Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial to create a high-concentration slurry.
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Solubilization: Vigorously mix the solution using a vortex mixer for 1-2 minutes.
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Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
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Incremental Dilution: If the compound is not fully dissolved, incrementally add more solvent in measured volumes (e.g., 0.1 mL at a time), vortexing and inspecting after each addition.
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Endpoint Determination: The point at which the solution becomes completely clear, with no visible solid particles, is the endpoint. The solubility is then calculated based on the total volume of solvent added. For example, if 10 mg of 5-AF dissolves completely in 0.31 mL of DMSO, the solubility is determined to be ≥32 mg/mL.
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Documentation: Record the final concentration for each solvent. For compounds that are "partly soluble," the maximum concentration achieved before saturation is noted.
Measurement of Spectroscopic Properties
Objective: To determine the excitation and emission maxima of 5-Aminofluorescein.
Materials:
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5-Aminofluorescein
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Appropriate solvent (e.g., ethanol (B145695) or a buffer with pH > 7)
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Spectrofluorometer
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Quartz cuvettes
Procedure:
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Solution Preparation: Prepare a dilute solution of 5-Aminofluorescein in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
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Excitation Spectrum:
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Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 350-510 nm).
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Set the emission wavelength to a value expected to be near the maximum (e.g., 525 nm).
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Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
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Emission Spectrum:
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Set the excitation wavelength to the determined λex (e.g., 490 nm).
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Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 500-600 nm).
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Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
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Synthesis Overview
5-Aminofluorescein is typically synthesized via the reduction of 5-nitrofluorescein. A common laboratory-scale synthesis approach involves the following key steps:
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Nitration: 4-Nitrophthalic acid is reacted with resorcinol (B1680541) in the presence of a dehydrating agent (e.g., orthophosphoric acid) at high temperatures. This reaction produces a mixture of 5- and 6-nitrofluorescein isomers.
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Isomer Separation (Optional but recommended): The mixture of nitro-isomers can be separated using techniques like crystallization of their acetylated derivatives.
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Reduction: The separated 5-nitrofluorescein is then reduced to 5-aminofluorescein. This can be achieved by heating in an aqueous solution of sodium sulfide (B99878) or through catalytic hydrogenation.
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Purification: The final product is purified, typically by recrystallization, to yield the 5-Aminofluorescein.
Visualizations
The following diagrams illustrate key relationships pertaining to the properties and applications of 5-Aminofluorescein.
Caption: Relationship between 5-Aminofluorescein's structure and its key properties.
Caption: Workflow for labeling a target molecule using 5-Aminofluorescein.
